

An In-depth Technical Guide to the Chemical Properties of beta-Phthalimidopropionaldehyde

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Compound of Interest

Compound Name: 3-Phthalimidopropionaldehyde

Cat. No.: B1329474

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for beta-Phthalimidopropionaldehyde. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical and Physical Properties

beta-Phthalimidopropionaldehyde, also known as 3-(1,3-dioxoisindolin-2-yl)propanal, is a chemical compound with the molecular formula $C_{11}H_9NO_3$.^[1] It belongs to the class of organic compounds containing both a phthalimide group and an aldehyde functional group. A summary of its key chemical and physical properties is presented below.

Property	Value	Reference
Molecular Formula	C11H9NO3	[1]
Molecular Weight	203.19 g/mol	[1]
IUPAC Name	3-(1,3-dioxoisindol-2-yl)propanal	[1]
CAS Number	2436-29-5	[1]
Synonyms	3-Phthalimidopropionaldehyde, N-(2-formylethyl)-phthalimide	[1]
Appearance	Not specified, likely a solid at room temperature	
Melting Point	Not explicitly available in search results	
Boiling Point	Not explicitly available in search results	
Solubility	Not explicitly available in search results	

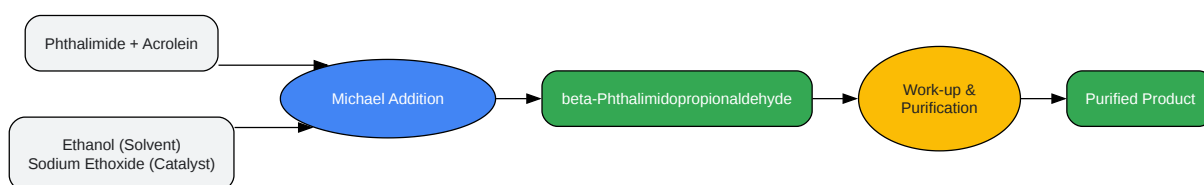
Synthesis of beta-Phthalimidopropionaldehyde

A primary method for the synthesis of beta-Phthalimidopropionaldehyde is through the 1,4-addition of phthalimide to acrolein.[2] This reaction is typically carried out in the presence of an alkaline catalyst.[2]

Experimental Protocol: Synthesis via Michael Addition

- Reactants: Phthalimide and acrolein are the primary reactants.[2]
- Solvent: A suitable solvent, such as ethanol, is used to dissolve the reactants.[2]
- Catalyst: A catalytic amount of an alkaline catalyst, for instance, sodium ethoxide, is introduced to the reaction mixture.[2]

- **Reaction Conditions:** The acrolein is added to the solution of phthalimide and the catalyst. The reaction proceeds via a Michael (1,4-addition) mechanism.[2]
- **Work-up and Purification:** After the reaction is complete, the product is isolated. A common method for characterization of the aldehyde product is derivatization with 2,4-dinitrophenylhydrazine, which forms a stable crystalline product that can be purified by recrystallization and its melting point determined.[2]



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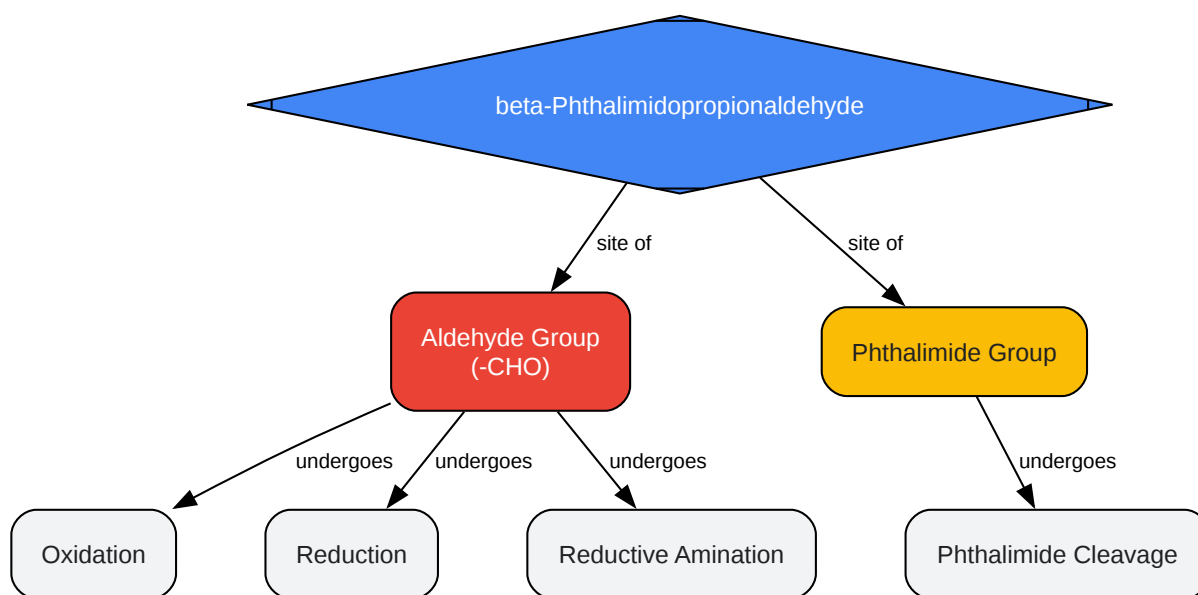
Synthesis of beta-Phthalimidopropionaldehyde.

Chemical Reactivity

The reactivity of beta-Phthalimidopropionaldehyde is characterized by the presence of two key functional groups: the aldehyde and the phthalimide.

- **Aldehyde Group:** The aldehyde group is susceptible to nucleophilic attack and oxidation. It can undergo reactions such as:
 - Oxidation to form the corresponding carboxylic acid, beta-phthalimidopropionic acid.
 - Reduction to yield the primary alcohol, 3-phthalimidopropanol.
 - Reductive amination to form various amines.
 - Wittig reaction to produce alkenes.
 - Aldol condensation in the presence of a suitable catalyst.

- **Phthalimide Group:** The phthalimide group is a protecting group for a primary amine. The N-H bond of the imide is acidic and can be deprotonated by a base. The phthalimide group is stable under many reaction conditions but can be cleaved to release the primary amine (Gabriel synthesis).[3]



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Chemical reactivity of beta-Phthalimidopropionaldehyde.

Spectroscopic Properties

While specific spectra for beta-Phthalimidopropionaldehyde are not provided in the search results, the expected spectroscopic characteristics can be inferred from its structure.

Spectroscopy	Expected Features
^1H NMR	- Aldehydic proton (CHO) signal around 9-10 ppm. - Aromatic protons of the phthalimide group between 7-8 ppm. - Methylene protons adjacent to the nitrogen and the carbonyl group.
^{13}C NMR	- Carbonyl carbon of the aldehyde around 190-215 ppm.[4] - Carbonyl carbons of the phthalimide group around 168 ppm. - Aromatic carbons. - Aliphatic carbons.
IR Spectroscopy	- A strong C=O stretching band for the aldehyde around 1720-1740 cm^{-1} . - A characteristic C-H stretching for the aldehyde proton around 2720 cm^{-1} and 2820 cm^{-1} . [4] - C=O stretching bands for the imide group. - Aromatic C-H and C=C stretching bands.
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight (203.19 g/mol). - Fragmentation patterns characteristic of aldehydes (e.g., McLafferty rearrangement) and phthalimides.[4]

Safety and Handling

beta-Phthalimidopropionaldehyde is considered a hazardous substance. The following safety information is aggregated from multiple sources.

Hazard Class	GHS Hazard Statements
Acute Toxicity	H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1]
Skin Corrosion/Irritation	H315: Causes skin irritation.[1][5]
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation.[1][5]
Respiratory Irritation	H335: May cause respiratory irritation.[5]

Precautionary Measures:

- Handling: Work under a hood and avoid generating vapors or aerosols. Do not inhale the substance. Use personal protective equipment, including gloves and eye/face protection.[5]
[6] Wash hands and any exposed skin thoroughly after handling.[6]
- Storage: Keep the container tightly closed in a dry and well-ventilated place. Store locked up.
[5][6]
- Fire: The substance is combustible. In case of fire, use appropriate extinguishing media.[6]
Vapors may form explosive mixtures with air.[6]
- First Aid:
 - If inhaled: Remove the person to fresh air and keep comfortable for breathing.[5][6]
 - If on skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.
[6]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6]
 - If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[6]

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References

- 1. Phthalimide, N-(2-formylethyl)- | C11H9NO3 | CID 75525 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. US2527837A - Synthesis of beta-substituted propionaldehydes - Google Patents
[patents.google.com]
- 3. Phthalimides [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. fishersci.com [fishersci.com]
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